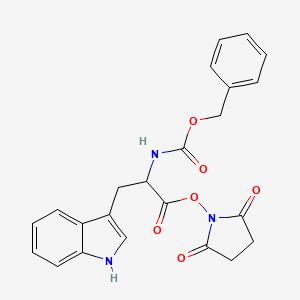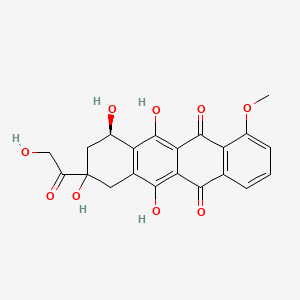
Pentacyanonitrosylferrate(2-) Disodium Dihydrate; (OC-6-22)-Pentakis(cyano-C)nitrosylferrate(2-) Disodium Dihydrate; Disodium nitroprusside dihydrate; Disodium pentacyanonitrosylferrate(2-) Dihydrate; SNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- is a complex chemical compound with the molecular formula C5FeN6Na2O. It is known for its unique structure, which includes a ferrate core surrounded by five cyano groups and one nitrosyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- typically involves the reaction of sodium nitroprusside with sodium cyanide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors, and the product is purified using techniques such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The cyano and nitrosyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ferrate species, while reduction reactions may produce lower oxidation state species. Substitution reactions can result in the formation of new complexes with different ligands .
Scientific Research Applications
Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- involves its interaction with molecular targets and pathways. The compound can interact with various biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- include:
- Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, dipotassium, hydrate (2:5), (OC-6-22)-
- Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)-
Uniqueness
The uniqueness of Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- lies in its specific structure and the presence of both cyano and nitrosyl groups. This combination of ligands imparts unique chemical and physical properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C21H18O9 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(7R)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21?/m1/s1 |
InChI Key |
IBZGBXXTIGCACK-KXPFFURISA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(C[C@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


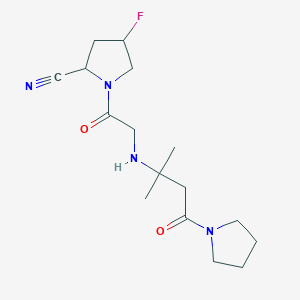
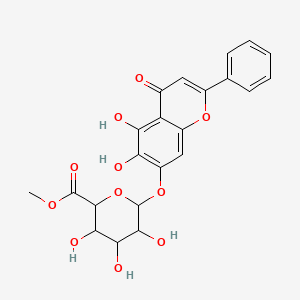
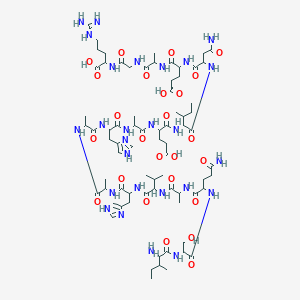
![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)
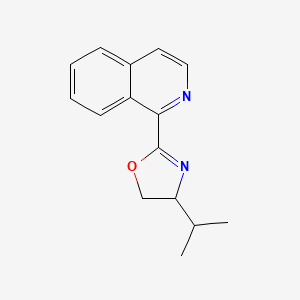
![11-Hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B13384298.png)
![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)
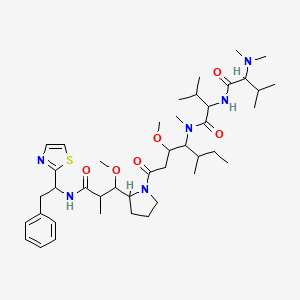
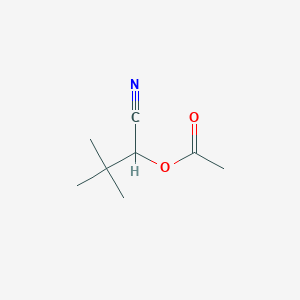
![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)
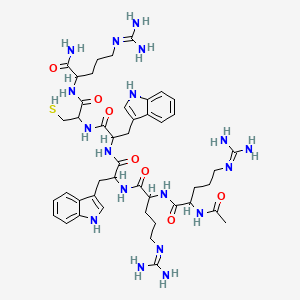
![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
